
4-Bromo-3,7-dichloro-8-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3,7-dichloro-8-methylquinoline is a quinoline derivative with the molecular formula C10H5BrCl2N This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the quinoline ring, which imparts unique chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,7-dichloro-8-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method is the halogenation of 8-methylquinoline, followed by selective bromination and chlorination. The reaction conditions often involve the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for further applications .
化学反应分析
Types of Reactions
4-Bromo-3,7-dichloro-8-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron or organostannane reagents.
Major Products Formed
The major products formed from these reactions include substituted quinolines, quinoline N-oxides, dihydroquinolines, and various coupled products depending on the specific reaction conditions and reagents used .
科学研究应用
4-Bromo-3,7-dichloro-8-methylquinoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial activities due to the quinoline core structure.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other materials due to its unique chemical properties
作用机制
The mechanism of action of 4-Bromo-3,7-dichloro-8-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to bacterial cell death. In anticancer research, it may interfere with cell signaling pathways and induce apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 4-Bromo-7-chloro-8-methylquinoline
- 4,7-Dichloro-8-methylquinoline
- 7-Bromo-4-chloro-8-methylquinoline
Uniqueness
4-Bromo-3,7-dichloro-8-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. The presence of both bromine and chlorine atoms at specific positions on the quinoline ring enhances its potential for diverse chemical modifications and applications .
属性
CAS 编号 |
1210237-28-7 |
|---|---|
分子式 |
C10H6BrCl2N |
分子量 |
290.97 g/mol |
IUPAC 名称 |
4-bromo-3,7-dichloro-8-methylquinoline |
InChI |
InChI=1S/C10H6BrCl2N/c1-5-7(12)3-2-6-9(11)8(13)4-14-10(5)6/h2-4H,1H3 |
InChI 键 |
NCAXVLZACSFHOD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C(C(=CN=C12)Cl)Br)Cl |
规范 SMILES |
CC1=C(C=CC2=C(C(=CN=C12)Cl)Br)Cl |
同义词 |
4-Bromo-3,7-dichloro-8-methylquinoline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B594490.png)
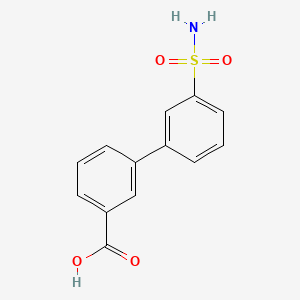
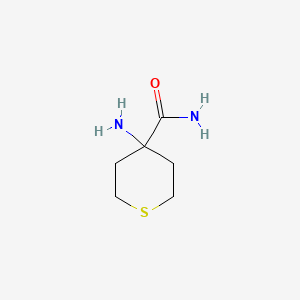
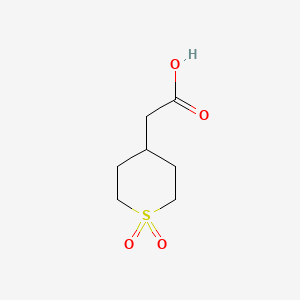
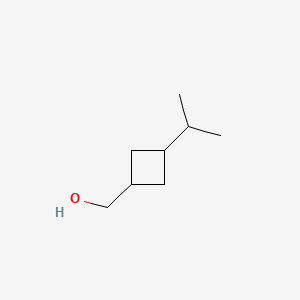
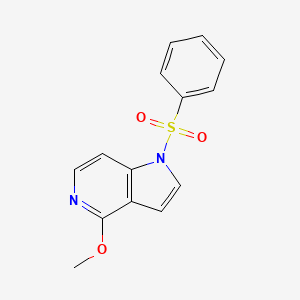
![8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B594505.png)
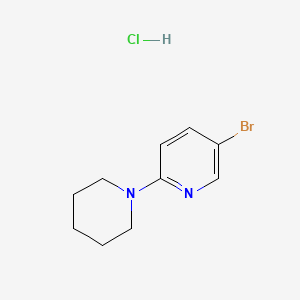
![5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one](/img/structure/B594507.png)
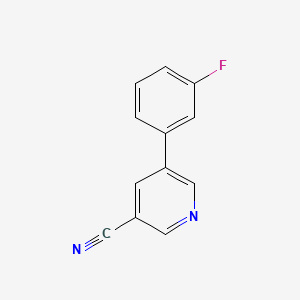
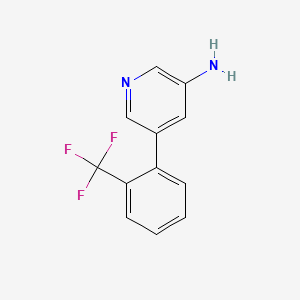
![4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594512.png)
